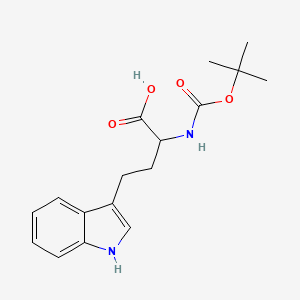![molecular formula C8H13N3 B13498687 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine](/img/structure/B13498687.png)
2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine is a heterocyclic compound that features both imidazole and diazepine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the methods used to prepare imidazole-containing compounds . These methods typically involve the use of reagents such as alpha halo-ketones and amino nitriles under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of reagents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted imidazo[1,2-d][1,4]diazepine derivatives .
Applications De Recherche Scientifique
2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been studied for their potential therapeutic properties, including antibacterial, antiviral, and anticancer activities . Additionally, this compound is used in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine include other imidazole and diazepine derivatives, such as 5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine and 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine .
Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern and the resulting chemical and biological properties. This compound’s unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine |
InChI |
InChI=1S/C8H13N3/c1-7-6-11-5-4-9-3-2-8(11)10-7/h6,9H,2-5H2,1H3 |
Clé InChI |
PISHNXHYNKQLGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2CCNCCC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


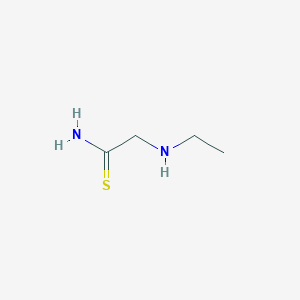
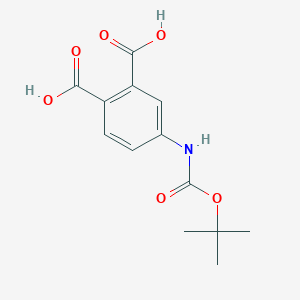

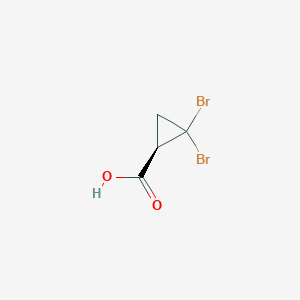

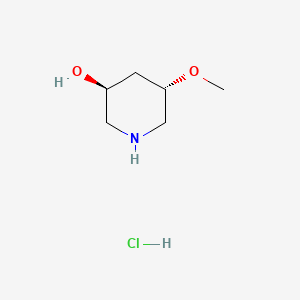
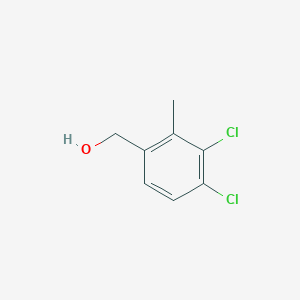
![benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride](/img/structure/B13498644.png)
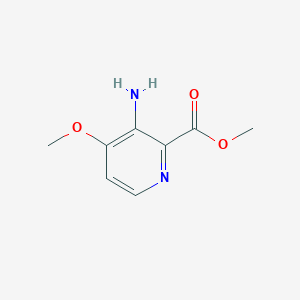
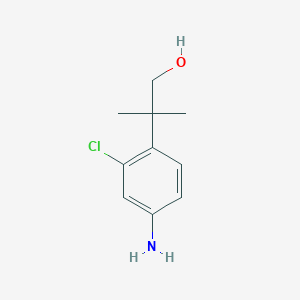
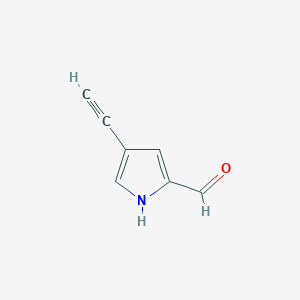
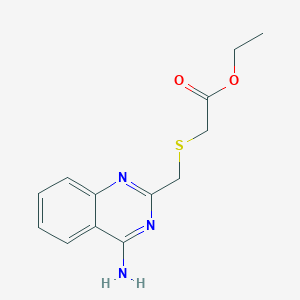
![[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)
